N~2~-(2,4-Dinitrophenyl)-L-alaninamide
Description
Historical Context and Development of Marfey's Reagent
The development of N^2^-(2,4-Dinitrophenyl)-L-alaninamide is credited to Paul Marfey, who in 1984 introduced it as a novel solution for the determination of the absolute configuration of amino acids. acs.orgacs.org At the time, the separation of enantiomers was a significant analytical challenge. Marfey's method provided a straightforward and effective indirect approach: by reacting a racemic mixture of amino acids with the optically pure reagent (the L-enantiomer), he could generate diastereomeric derivatives that were separable on a conventional reversed-phase HPLC column. acs.orgnih.gov
The synthesis of Marfey's Reagent, officially named 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), involves the nucleophilic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) and L-alaninamide. nih.govproquest.com One of the highly activated fluorine atoms on the DFDNB ring is displaced by the amino group of L-alaninamide, resulting in the stable, chiral reagent. proquest.com Marfey's original publication in the Carlsberg Research Communications detailed the application of this method to five amino acids: alanine (B10760859), aspartic acid, glutamic acid, methionine, and phenylalanine. acs.orgfishersci.com The success and simplicity of this technique led to its widespread adoption and the reagent becoming universally known as Marfey's Reagent. researchgate.net It can be considered a chiral variant of Sanger's reagent (2,4-dinitrofluorobenzene), which was introduced in 1945 for peptide sequencing. akjournals.comakjournals.com
| Year | Milestone | Significance | Reference |
|---|---|---|---|
| 1984 | Introduction of Marfey's Reagent | Dr. Paul Marfey publishes the method for using N^2^-(2,4-Dinitrophenyl)-L-alaninamide to separate D- and L-amino acids via HPLC. | acs.orgacs.org |
| Post-1984 | Widespread Adoption and Application | The method is applied to a wide range of proteinogenic and non-proteinogenic amino acids and other chiral amines. | proquest.comnih.gov |
| Late 1990s - Present | Development of Analogs and Variants | Researchers synthesize variants by replacing L-alaninamide with other L- or D-amino acid amides (e.g., from valine, leucine, phenylalanine) to improve resolution and tailor hydrophobicity. | nih.govproquest.comakjournals.com |
| 2000s - Present | Integration with Mass Spectrometry (LC-MS) | Coupling Marfey's method with mass spectrometry enhances sensitivity and allows for the analysis of complex biological samples. | nih.govmdpi.com |
Fundamental Role as a Chiral Derivatizing Agent (CDA) in Enantiomeric Discrimination Research
The fundamental principle behind Marfey's Reagent is the conversion of a mixture of enantiomers, which are otherwise indistinguishable by non-chiral methods, into a mixture of diastereomers with distinct physicochemical properties. proquest.com The reagent's reactive N-terminal 2,4-dinitro-5-fluorophenyl group readily undergoes a nucleophilic aromatic substitution reaction with the primary amino group of an analyte (e.g., a D- or L-amino acid) under mild alkaline conditions. proquest.com Since the reagent itself is chiral (containing L-alanine), the reaction with an L-amino acid produces an L-L diastereomer, while the reaction with a D-amino acid yields an L-D diastereomer.
These resulting diastereomers can be effectively separated by standard reversed-phase HPLC. acs.org A crucial and generally observed characteristic of Marfey's method is the elution order: the L-L diastereomer typically elutes from the column before the corresponding L-D diastereomer. acs.orgacs.org This predictable elution pattern is a cornerstone of the method, allowing for the assignment of the unknown stereochemistry of an amino acid by comparing its retention time to that of known standards. researchgate.net The dinitrophenyl group also acts as a strong chromophore, allowing for sensitive UV detection of the derivatives at approximately 340 nm. researchgate.netacs.org
The separation mechanism is attributed to the different three-dimensional conformations of the diastereomers. acs.org The L-D derivative can adopt a more stable, compact structure due to factors like intramolecular hydrogen bonding, which increases its hydrophobicity and leads to a longer retention time on a reversed-phase column compared to the less hydrophobic L-L derivative. acs.org The utility of Marfey's Reagent has been expanded through the development of numerous analogs where the L-alaninamide moiety is substituted with other amino acid amides. nih.govakjournals.com These variants can offer improved resolution for specific or challenging amino acid separations. akjournals.com
| Analyte Type | Key Findings | Analytical Technique | Reference |
|---|---|---|---|
| Proteinogenic Amino Acids | The method is widely applicable for the baseline separation of most standard D- and L-amino acid pairs. The L-L diastereomer generally elutes first. | RP-HPLC-UV | acs.orgproquest.com |
| Non-proteinogenic Amino Acids | Effective for determining the stereochemistry of unusual amino acids found in natural products like marine peptides and microbial metabolites. | RP-HPLC, LC-MS | nih.govresearchgate.netnih.gov |
| Primary Amines | The reagent's application extends to the enantiomeric separation of various chiral primary amines relevant in pharmaceutical and biological research. | HPLC | researchgate.netnih.gov |
| Complex Biological Matrices | Marfey's derivatization coupled with LC-MS/MS allows for the sensitive and selective quantification of D-amino acids in complex samples such as bacterial cell walls and brain tissue. | LC-MS/MS | nih.gov |
| Peptide Hydrolysates | Used to determine the absolute configuration of individual amino acid residues after total acid hydrolysis of a peptide. | HPLC, LC-MS | acs.org |
Structure
3D Structure
Properties
CAS No. |
15159-80-5 |
|---|---|
Molecular Formula |
C9H10N4O5 |
Molecular Weight |
254.20 g/mol |
IUPAC Name |
(2S)-2-(2,4-dinitroanilino)propanamide |
InChI |
InChI=1S/C9H10N4O5/c1-5(9(10)14)11-7-3-2-6(12(15)16)4-8(7)13(17)18/h2-5,11H,1H3,(H2,10,14)/t5-/m0/s1 |
InChI Key |
WDXWUTOQGWJXHE-YFKPBYRVSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(C(=O)N)NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Structural Modifications of N^2^ 2,4 Dinitrophenyl L Alaninamide
Standard Synthesis of N^2^-(2,4-Dinitrophenyl)-L-alaninamide (FDAA)
N^2^-(2,4-Dinitrophenyl)-L-alaninamide (FDAA), or Marfey's reagent, is a chiral derivative of Sanger's reagent (2,4-dinitrofluorobenzene). Its synthesis is a straightforward and efficient process based on the principles of nucleophilic aromatic substitution.
The standard methodology involves the reaction of 1,5-difluoro-2,4-dinitrobenzene (B51812) (DFDNB) with L-alaninamide (L-Ala-NH2). In this reaction, the amino group of L-alaninamide acts as a nucleophile, attacking one of the electron-deficient aromatic carbon atoms of DFDNB that is bonded to a fluorine atom. The highly activating effect of the two nitro groups on the benzene (B151609) ring facilitates this substitution. One of the fluorine atoms is displaced, forming a stable covalent bond between the L-alaninamide moiety and the dinitrophenyl ring.
The reaction is typically carried out in a suitable organic solvent, such as acetone (B3395972), under mild alkaline conditions. The base, often sodium bicarbonate, serves to neutralize the hydrofluoric acid (HF) that is generated as a byproduct of the substitution reaction. The process is generally conducted with gentle heating, for instance at 40°C for about one to two hours, to ensure the reaction proceeds to completion without causing racemization of the chiral center. The resulting product, FDAA, is a stable, crystalline solid.
| Reactants | Reagent/Solvent | Conditions | Product |
| 1,5-Difluoro-2,4-dinitrobenzene (DFDNB) | L-Alaninamide (L-Ala-NH2) | Acetone, NaHCO3 | 40°C, 1-2 hours |
Rational Design and Synthesis of Chiral Variants of Marfey's Reagent
While FDAA has proven exceptionally effective for the resolution of many amino acid enantiomers, certain limitations, such as insufficient separation for some specific pairs of diastereomers, prompted the rational design of structural variants. The inherent flexibility of the Marfey's reagent structure allows for the substitution of the L-alaninamide chiral auxiliary with other chiral moieties. This strategic modification aims to alter the physicochemical properties of the resulting diastereomers, primarily their hydrophobicity and steric interactions, to enhance chromatographic resolution (Δt_R).
The general synthetic strategy for these variants remains consistent with the original Marfey's protocol: a nucleophilic aromatic substitution reaction between 1,5-difluoro-2,4-dinitrobenzene (DFDNB) and a different chiral amine or amino acid amide. By introducing different side chains (e.g., bulky, aromatic, or alternative alkyl groups) via the new chiral auxiliary, the interaction of the resulting diastereomers with the stationary phase of the HPLC column can be fine-tuned, often leading to improved separation efficiency.
N-alpha-(2,4-Dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA)
An early and significant variant of Marfey's reagent is N-alpha-(2,4-Dinitro-5-fluorophenyl)-L-leucinamide (L-FDLA), sometimes referred to as an "advanced Marfey's reagent". It is synthesized by the reaction of DFDNB with L-leucinamide. The replacement of the methyl group of alaninamide with the isobutyl group of leucinamide increases the hydrophobicity of the reagent.
This increased hydrophobicity in the L-FDLA derivatives of amino acids generally leads to longer retention times on reversed-phase columns. More importantly, it often results in a greater separation factor between the L-D and L-L diastereomers compared to the corresponding FDAA derivatives. Research has shown that L-FDLA can provide higher sensitivity and better separation for certain chiral amino acids, making it a superior choice for challenging analytical resolutions.
N-alpha-(2,4-Dinitro-5-fluorophenyl)-L-tryptophanamide (L-FDTA)
To further enhance the resolution capabilities, variants incorporating bulky, aromatic side chains have been developed. N-alpha-(2,4-Dinitro-5-fluorophenyl)-L-tryptophanamide (L-FDTA) is a prime example, synthesized by reacting DFDNB with L-tryptophanamide. The introduction of the large indole (B1671886) ring from the tryptophan moiety was projected to augment intramolecular π-acid/π-base interactions within the diastereomeric derivatives.
The synthesis of L-FDTA follows a modified Marfey's protocol. Comparative studies have demonstrated that L-FDTA derivatives of amino acids exhibit superior HPLC performance and improved resolution for the most challenging cases. The enhanced separation is attributed to a combination of increased hydrophobic interactions and potential π-cation interactions involving the aromatic rings, which leads to greater discrimination between the diastereomers during chromatography.
(S)-N-(2,4-Dinitro-5-fluorophenyl)-S-(6-methoxynaphth-2-yl)-1-ethylamine (S-FDNE)
Another approach to modifying the reagent involves using chiral amines that are not derived from amino acid amides. (S)-N-(2,4-Dinitro-5-fluorophenyl)-S-(6-methoxynaphth-2-yl)-1-ethylamine (S-FDNE) is synthesized from DFDNB and (S)-(6-methoxynaphth-2-yl)-1-ethylamine. The chiral amine auxiliary itself is prepared from commercially available (S)-(+)-naproxen.
This variant introduces a bulky and rigid methoxynaphthyl group. The rationale behind this design is to create significant steric and electronic differences between the diastereomers formed upon reaction with amino acid enantiomers. The large aromatic system provides a platform for strong π-π interactions with reversed-phase stationary phases, and its rigid structure can amplify the spatial differences between the L-D and L-L diastereomers, potentially leading to enhanced chiral recognition and baseline separation.
Other Amino Acid Amide and Amino Acid Variants for Enhanced Resolution
The versatility of the DFDNB core has led to the synthesis of a wide array of other variants for specific analytical challenges. By substituting L-alaninamide with other L- or even D-amino acid amides, researchers have created a toolkit of reagents to optimize the separation of various enantiomers.
Examples of these variants include those derived from:
L-Valinamide (FDNP-L-Val-NH2)
L-Prolinamide (FDNP-L-Pro-NH2)
L-Phenylalaninamide (FDNP-L-Phe-NH2)
L-Methioninamide (FDNP-L-Met-NH2)
D-Phenylglycinamide (FDNP-D-Phg-NH2)
Each of these reagents is synthesized using the same fundamental reaction of DFDNB with the corresponding amino acid amide. The choice of variant depends on the specific amino acids being analyzed. For instance, FDNP-D-Phg-NH2, a reagent with a D-configuration auxiliary, has been shown to provide excellent separation for serine and asparagine, which are often difficult to resolve with the standard L-configured reagents. Similarly, using D-amino acids as the chiral auxiliary in the reagent can lead to enhanced separation compared to their L-amino acid counterparts. This demonstrates the power of tailoring the chiral derivatizing agent to overcome specific analytical hurdles in enantioseparation.
| Variant Abbreviation | Chiral Auxiliary | Key Structural Feature | Purpose/Advantage |
| L-FDLA | L-Leucinamide | Isobutyl group | Increased hydrophobicity, improved sensitivity and separation |
| L-FDTA | L-Tryptophanamide | Indole ring | Enhanced π-acid/π-base and hydrophobic interactions |
| S-FDNE | (S)-(6-methoxynaphth-2-yl)-1-ethylamine | Methoxynaphthyl group | Bulky, rigid aromatic system for strong steric/electronic effects |
| FDNP-L-Val-NH2 | L-Valinamide | Isopropyl group | Moderate hydrophobicity increase |
| FDNP-D-Phg-NH2 | D-Phenylglycinamide | Phenyl group (D-config) | Excellent resolution for specific amino acids like Ser and Asn |
Chemical Reactivity and Mechanistic Investigations of N^2^ 2,4 Dinitrophenyl L Alaninamide
Nucleophilic Aromatic Substitution (SNAr) Reaction Mechanism
The core reaction of N^2^-(2,4-Dinitrophenyl)-L-alaninamide with nucleophiles, particularly primary amines, proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this addition-elimination process, the nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group.
The benzene (B151609) ring of the reagent is rendered highly electrophilic by the presence of two strongly electron-withdrawing nitro groups (-NO2) at the ortho and para positions relative to the fluorine atom. This electron deficiency facilitates the attack by a nucleophile on the carbon atom bonded to the fluorine, which serves as a good leaving group. The reaction proceeds through a high-energy, negatively charged intermediate known as a Meisenheimer complex, which is stabilized by resonance delocalization of the negative charge onto the nitro groups. The subsequent rapid elimination of the fluoride (B91410) ion restores the aromaticity of the ring, yielding the final derivatized product.
A key application of N^2^-(2,4-Dinitrophenyl)-L-alaninamide is the chiral resolution of enantiomeric compounds, such as D- and L-amino acids. The reagent itself is chiral, being the L-enantiomer of the alaninamide derivative. When it reacts with a racemic or enantiomerically mixed sample of a chiral amine (e.g., a mixture of D- and L-amino acids), it forms a pair of stable diastereomeric derivatives.
These diastereomers, unlike the original enantiomers, possess different physical and chemical properties. This difference allows for their separation using standard achiral chromatographic techniques, most commonly reversed-phase high-performance liquid chromatography (RP-HPLC). The resulting derivatives contain a strong chromophore, the dinitrophenyl group, which facilitates their detection by UV-Vis spectrophotometry, typically around 340 nm.
Table 1: Properties of Diastereomeric Derivatives
| Feature | Description |
|---|---|
| Reactants | N^2^-(2,4-Dinitrophenyl)-L-alaninamide (chiral) + Enantiomeric Mixture (e.g., D/L-amino acid) |
| Products | Pair of Diastereomers (e.g., L-reagent-D-amino acid and L-reagent-L-amino acid) |
| Key Property | Diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention) |
| Separation | Can be separated by achiral methods like RP-HPLC |
| Detection | Strong UV absorbance at ~340 nm due to the dinitrophenyl moiety |
The derivatization reaction with N^2^-(2,4-Dinitrophenyl)-L-alaninamide proceeds with a clear and predictable stoichiometry. The reagent reacts with the amino groups of enantiomeric amino acids in a stoichiometric manner to produce the stable diastereomeric derivatives. This quantitative relationship is fundamental for the accurate determination of the enantiomeric composition of a sample.
Crucially, the derivatization conditions are mild enough to prevent racemization of the chiral centers in the analyte amino acids. This ensures that the measured diastereomeric ratio accurately reflects the original enantiomeric ratio of the sample. The preservation of stereochemical integrity is a prerequisite for any reliable chiral analysis method, and N^2^-(2,4-Dinitrophenyl)-L-alaninamide has been extensively validated in this regard for the analysis of amino acids and peptides.
Reactivity with Diverse Nucleophilic Functional Groups
While highly effective for derivatizing primary amines, the reactivity of N^2^-(2,4-Dinitrophenyl)-L-alaninamide is not absolutely specific. Its electrophilic nature allows for potential reactions with other nucleophilic functional groups commonly found in biological molecules.
The primary target for derivatization by N^2^-(2,4-Dinitrophenyl)-L-alaninamide is the primary amino group (-NH2). This includes the α-amino groups of all amino acids and the ε-amino group of lysine. The reaction is highly efficient under mildly basic conditions, which deprotonate the amino group to increase its nucleophilicity.
While the reaction with primary amines is predominant, side reactions can occur with other nucleophilic residues in amino acids, particularly under certain conditions.
Thiols (Cysteine): The thiol group (-SH) of cysteine is a potent nucleophile and can react with electrophilic reagents. Thiol-reactive probes often target cysteine residues for protein labeling. Therefore, under derivatization conditions, the thiol group of cysteine can potentially compete with the amino group in reacting with N^2^-(2,4-Dinitrophenyl)-L-alaninamide.
Aromatic Hydroxyls (Tyrosine): The hydroxyl group of tyrosine, being phenolic, is more nucleophilic than the aliphatic hydroxyls of serine or threonine, especially when deprotonated at higher pH. This can lead to a potential side reaction.
Histidine: The imidazole (B134444) ring of histidine contains a nucleophilic nitrogen atom that could potentially react.
Lysine: Lysine possesses two primary amino groups: the α-amino group and the ε-amino group in its side chain. Both groups are nucleophilic and can react with the reagent, potentially leading to di-substituted derivatives.
The extent of these side reactions is often dependent on the specific reaction conditions, such as pH and reagent concentration. In many analytical protocols, conditions are optimized to favor the derivatization of the primary amino groups while minimizing these undesirable side reactions.
Factors Influencing Derivatization Reaction Efficiency in Analytical Protocols
The efficiency and completeness of the derivatization reaction are critical for accurate and reproducible quantitative analysis. Several factors must be carefully controlled in analytical protocols.
Table 2: Key Factors Affecting Derivatization Efficiency
| Factor | Influence on Reaction | Typical Conditions |
|---|---|---|
| pH | The nucleophilicity of the primary amine is pH-dependent. Mildly basic conditions (pH |
Sodium bicarbonate buffer is commonly used to maintain the optimal pH. |
| Temperature | Higher temperatures generally increase the reaction rate. | Incubation at elevated temperatures (e.g., 40°C) is often employed to ensure the reaction goes to completion within a reasonable timeframe. |
| Reaction Time | Sufficient time must be allowed for the derivatization to be complete. Incomplete reactions will lead to inaccurate quantification. | Incubation times can range from 1 to 1.5 hours, depending on the temperature and specific analytes. |
| Reagent Concentration | A molar excess of N^2^-(2,4-Dinitrophenyl)-L-alaninamide is used to drive the reaction to completion, ensuring all analyte molecules are derivatized. | A solution of the reagent in a solvent like acetone (B3395972) is typically added to the buffered analyte solution. |
| Solvent | The choice of solvent is important for dissolving both the reagent and the analyte. | The reaction is often carried out in a mixed aqueous-organic medium, such as a bicarbonate buffer with acetone or acetonitrile (B52724). |
After the reaction is complete, it is typically quenched by acidification, for example, by adding hydrochloric acid. This stops the reaction by protonating any remaining unreacted amines and prepares the sample for subsequent HPLC analysis.
Chromatographic Separation Principles of N^2^ 2,4 Dinitrophenyl L Alaninamide Derivatives
Differential Elution Behavior of Diastereomeric Pairs
When a racemic mixture of an amino acid (containing both D- and L-enantiomers) is derivatized with N^2^-(5-fluoro-2,4-dinitrophenyl)-L-alanine amide (FDNP-L-Ala-NH2), two diastereomeric pairs are formed: L-DNP-amino acid-L-Ala-NH2 (L-L diastereomer) and D-DNP-amino acid-L-Ala-NH2 (D-L diastereomer). In reversed-phase HPLC, a consistent elution pattern is typically observed where the L-L diastereomers elute before the D-L diastereomers. epa.govmendeley.com This differential elution is the fundamental principle that allows for their resolution and quantification.
The magnitude of the difference in retention times (ΔtR) between these pairs can be influenced by the specific amino acid being analyzed and the structure of the derivatizing reagent itself. For instance, replacing the L-alanine amide in the reagent with other L-amino acid amides, such as L-valine amide or L-leucine amide, can alter the resolution. Studies have shown that FDNP-L-Val-NH2 often yields the largest differences in retention times for many amino acids. epa.govnih.gov Conversely, derivatives made with FDNP-L-Pro-NH2 have been reported to fail to separate in many cases, highlighting the critical role of the reagent's structure in achieving successful chromatographic resolution. nih.gov
Role of Intramolecular Hydrogen Bonding in Diastereomer Separation
A key molecular mechanism responsible for the differential elution of the diastereomers is the potential for intramolecular hydrogen bonding. It has been proposed that the L-L diastereomer can form a stable intramolecular hydrogen bond, for example, between the carboxy group of the analyte amino acid and the carboxamide group of the reagent. epa.govnih.gov This internal bonding creates a more compact, less polar structure, which reduces its interaction with the hydrophobic stationary phase in reversed-phase chromatography, leading to a shorter retention time.
In contrast, steric hindrance in the D-L diastereomer prevents the formation of this stable intramolecular hydrogen bond. epa.gov Its structure is therefore more open and exposes more polar groups, allowing for stronger interaction with the stationary phase and resulting in a longer retention time. This difference in hydrogen bonding capability is a primary driver for the observed separation. epa.govmendeley.com
Influence of Conformational Differences on Chromatographic Resolution
These conformational differences lead to distinct ways in which the molecules interact with the stationary phase. The varied spatial arrangement of hydrophobic and polar groups on the surface of each diastereomer results in different strengths of adsorption onto the stationary phase material. The lower conformational freedom of the residues can amplify the effect of the stereochemical difference, contributing significantly to the large retention time differences observed between the diastereomeric pairs. epa.gov
Mechanisms of Interaction with Stationary Phases (e.g., Hydrophobicity with ODS Silica (B1680970) Gel)
The most common stationary phase used for separating these derivatives is octadecyl-silylated (ODS or C18) silica gel, which is highly hydrophobic. epa.gov The primary mechanism of interaction in this reversed-phase chromatography is hydrophobic (or "like-dissolves-like") interaction. The nonpolar parts of the diastereomers, particularly the 2,4-dinitrophenyl group and the side chains of the amino acids, are attracted to the long hydrocarbon chains of the ODS stationary phase. shodexhplc.comnih.gov
The strength of this interaction dictates the retention time. As discussed, the more compact L-L diastereomer has a smaller effective hydrophobic surface area to interact with the stationary phase compared to the more open D-L diastereomer. Consequently, the D-L diastereomer is retained more strongly and elutes later. Other reversed-phase materials, such as C8 columns, are also used and operate on the same principle of hydrophobic interaction. nih.gov
Effects of Mobile Phase Composition on Resolution and Retention Times
The mobile phase, a mixture of an aqueous buffer and an organic solvent, is a critical variable that can be adjusted to optimize the separation. Its composition directly influences the retention times and the resolution between the diastereomeric peaks.
Organic solvents, often referred to as modifiers, are used to control the elution strength of the mobile phase. Acetonitrile (B52724) is a widely used organic modifier for these separations, typically employed in a gradient elution mode where its concentration is increased over time. epa.govnih.govescholarship.org Increasing the acetonitrile concentration makes the mobile phase more nonpolar, which weakens the hydrophobic interaction between the analytes and the stationary phase, causing them to elute faster.
The choice and concentration of the organic modifier can significantly impact selectivity. molnar-institute.com For some separations, methanol (B129727) may be used in place of or in combination with acetonitrile. researchgate.net The optimization of the organic solvent gradient is a crucial step in method development to ensure that all diastereomeric pairs in a complex mixture are baseline resolved within a reasonable analysis time. nih.gov
| Parameter | Condition | Compound Group | Stationary Phase | Reference |
| Organic Modifier | Acetonitrile | Diastereomers of N^2^-(2,4-Dinitrophenyl)-L-alaninamide derivatives | C8 or C18 | nih.gov |
| Gradient Example | 10% to 50% CH3CN | Nα-methyl AA derivatives | C18 | escholarship.org |
| Alternative Modifier | Methanol | N-2,4-dinitrophenylated amine enantiomers | Teicoplanin Bonded Phase | researchgate.net |
The aqueous component of the mobile phase is typically a buffer solution, which controls the pH and ionic strength. The pH is a particularly powerful tool for manipulating retention and selectivity, especially for analytes with ionizable groups like the carboxylic acid and amino groups in these derivatives. researchgate.netnih.gov
For the separation of dinitrophenylated amino acids, acidic mobile phases are common. For example, triethylammonium (B8662869) phosphate (B84403) buffer at pH 3.0 or aqueous trifluoroacetic acid (TFA) are frequently used. epa.govnih.govresearchgate.net At a low pH, the carboxyl groups of the analytes are protonated (less charged), which can increase their hydrophobicity and lead to longer retention times. Fine-tuning the pH can alter the charge status and conformation of the diastereomers differently, thereby improving their separation. researchgate.net Buffer concentration also plays a role; higher concentrations can sometimes affect retention by increasing the ionic strength of the mobile phase. escholarship.org The careful optimization of both buffer pH and concentration is essential for achieving robust and reproducible separations. nih.gov
| Parameter | Condition | Effect | Stationary Phase | Reference |
| Buffer Type | Triethylammonium phosphate | Used for gradient elution of various amino acid diastereomers | ODS Silica Gel | epa.gov |
| pH | 3.0 | Common for separating diastereomers of acidic amino acids | C18 | researchgate.net |
| Additive | Trifluoroacetic Acid (TFA) | Used in gradient elution with acetonitrile | C8 | nih.gov |
| Buffer Concentration | 20 mM (Ammonium Acetate) | Shown to improve resolution for certain amino acid derivatives | C18 | escholarship.org |
Role of Ionic Strength and Additives (e.g., Ammonium (B1175870) Ion)
In the chromatographic separation of N²-(2,4-Dinitrophenyl)-L-alaninamide derivatives, the ionic strength of the mobile phase plays a multifaceted role in modulating the interactions between the analyte, the stationary phase, and the mobile phase itself. These derivatives, which contain both a polar dinitrophenyl group and a peptide-like amide linkage, can exhibit variable ionization states depending on the pH of the mobile phase. Consequently, the presence of ions in the eluent can significantly impact their retention behavior and peak shape.
The addition of salts, such as ammonium acetate (B1210297) or ammonium formate, to the mobile phase is a common strategy to control ionic strength and improve chromatographic performance. The ammonium ion (NH₄⁺), in particular, has been shown to be an effective additive in the separation of dinitrophenylated amino acids and their derivatives.
Mechanism of Action:
The influence of ionic strength and additives like the ammonium ion can be attributed to several underlying mechanisms:
Suppression of Silanol (B1196071) Interactions: In RP-HPLC, the silica-based stationary phases often possess residual silanol groups (-Si-OH) that can be deprotonated and become negatively charged, especially at neutral or slightly alkaline pH. These charged sites can lead to undesirable secondary interactions with polar or ionizable analytes, resulting in peak tailing and poor resolution. The cations from the added salt, such as NH₄⁺, can effectively shield these negative charges on the stationary phase, thereby minimizing these secondary interactions and leading to more symmetrical peak shapes.
Ion-Pairing Effects: Depending on the pH of the mobile phase and the pKa of the analyte, the ammonium ion can act as a counter-ion, forming a transient ion pair with a negatively charged analyte. This ion pair is more hydrophobic than the free analyte, leading to increased retention on the reversed-phase column. This effect can be particularly useful for enhancing the separation of closely eluting compounds.
pH Buffering: Ammonium salts of weak acids, such as ammonium acetate and ammonium formate, also act as buffers, helping to maintain a stable pH throughout the chromatographic run. This is crucial for ensuring reproducible retention times and peak shapes, especially for analytes with ionizable functional groups.
Detailed Research Findings:
While specific studies focusing solely on N²-(2,4-Dinitrophenyl)-L-alaninamide are limited, extensive research on the closely related Marfey's reagent derivatives (Nα-(5-Fluoro-2,4-dinitrophenyl)-L-alaninamide and its analogues) provides valuable insights. One significant study demonstrated the superior resolving power of a neutral pH mobile phase containing ammonium acetate for the separation of 19 pairs of D- and L-amino acid diastereomers derivatized with Marfey's reagent. This was a notable improvement over standard acidic mobile phases that failed to resolve all pairs.
The use of a water/acetonitrile/ammonium acetate (pH 6.5) solvent system allowed for the complete chromatographic resolution of all 19 diastereomeric pairs. This highlights the critical role of both the pH and the specific ionic additive in achieving the desired selectivity.
The following interactive data table illustrates hypothetical retention time data based on typical observations in the separation of DNP-amino acid derivatives, demonstrating the effect of increasing ammonium acetate concentration on the retention time (RT) of a hypothetical N²-(2,4-Dinitrophenyl)-L-alaninamide derivative.
| Ammonium Acetate Concentration (mM) | Retention Time (min) | Peak Asymmetry |
| 0 | 8.5 | 1.8 |
| 10 | 9.2 | 1.4 |
| 25 | 10.1 | 1.2 |
| 50 | 10.8 | 1.1 |
| 100 | 11.5 | 1.0 |
This data is illustrative and intended to demonstrate the general trend observed in the chromatography of such compounds.
As the concentration of ammonium acetate increases, a corresponding increase in retention time is typically observed, along with a significant improvement in peak symmetry (asymmetry value approaches 1.0). This trend underscores the combined effects of suppressed silanol interactions and potential ion-pairing mechanisms.
Advanced Analytical Methodologies Utilizing N^2^ 2,4 Dinitrophenyl L Alaninamide
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is the cornerstone of analytical separation science, and the use of N^2^-(2,4-Dinitrophenyl)-L-alaninamide has significantly enhanced its capabilities, particularly in amino acid analysis. Precolumn derivatization of amino acids with this reagent, followed by their resolution using reversed-phase HPLC (RP-HPLC), has become a preferred method for quantitative analysis. springernature.comspringernature.comnih.gov The derivatization step introduces a dinitrophenyl chromophore into the analyte molecule, which is essential for two reasons: it facilitates strong interactions with the nonpolar stationary phase for high-resolution separation and allows for sensitive photometric detection. springernature.comspringernature.com This derivatization is effective for resolving and quantifying both D- and L-amino acids. sigmaaldrich.com
The fundamental principle behind the use of N^2^-(2,4-Dinitrophenyl)-L-alaninamide is the creation of diastereomers from a mixture of enantiomers. Since the reagent itself is chiral (the L-alaninamide form), its reaction with D- and L-amino acids produces L-D and L-L diastereomeric pairs, respectively. These diastereomers possess different physicochemical properties and can be readily separated using conventional, achiral reversed-phase HPLC columns. springernature.commdpi.com
The separation mechanism for these diastereomers has been investigated, with studies suggesting that differences in their conformational structures play a key role. For instance, it has been proposed that L-L diastereomers can form an intramolecular hydrogen bond between the carboxyl and carboxamide groups. This bonding is not favored in the L-D diastereomer, leading to differences in polarity and interaction with the stationary phase, which ultimately results in distinct retention times (Δt_R_). This technique allows for the successful chiral resolution of a wide range of neutral, acidic, and basic protein amino acids.
Table 1: Representative HPLC Systems for Diastereomer Resolution
| Stationary Phase | Mobile Phase | Elution Type | Analytes | Reference |
| 3 µm Spherisorb ODS II | Triethylammonium (B8662869) phosphate (B84403) buffer (pH 3) and acetonitrile (B52724) | Gradient | Neutral, acidic, and basic DL-amino acids | |
| C18 Reversed-Phase | 13 mM Trifluoroacetate with 4% Tetrahydrofuran and Acetonitrile | Linear Gradient | 20 common amino acids | nih.gov |
| Naphthylethylcarbamate-beta-cyclodextrin | Acetonitrile-based mobile phase | Isocratic/Gradient | α-amino acids and peptides | nih.gov |
Achieving comprehensive separation of the full spectrum of amino acid derivatives requires careful optimization of chromatographic parameters. Key variables include the composition of the mobile phase, the type of stationary phase, the pH, and the gradient profile.
For the analysis of a complex mixture of 20 proteinogenic amino acids derivatized with N^2^-(2,4-Dinitrophenyl)-L-alaninamide, excellent resolution has been achieved using a linear gradient elution. nih.gov One effective mobile phase system consists of acetonitrile in an aqueous solution of 13 mM trifluoroacetate, often with an organic modifier like tetrahydrofuran to fine-tune selectivity. nih.gov Another approach utilizes a gradient elution with mixtures of triethylammonium phosphate buffer (pH 3) and acetonitrile on an ODS (Octadecylsilane) stationary phase. The choice of buffer and its pH can significantly influence the retention and resolution of acidic and basic amino acid derivatives. The optimization process aims to maximize the difference in retention times between all diastereomeric pairs within a reasonable analysis time, which can be under 110 minutes for a comprehensive screen. nih.gov
A major advantage of using N^2^-(2,4-Dinitrophenyl)-L-alaninamide is the strong ultraviolet (UV) absorbance of the resulting derivatives. The 2,4-dinitrophenyl moiety introduced onto the amino acid acts as a potent chromophore, exhibiting a maximum absorbance at approximately 340 nm. springernature.comnih.gov This property allows for highly sensitive photometric detection using a standard UV detector.
The molar absorptivity (ε) of the dinitrophenyl alanine (B10760859) amide derivative is reported to be around 30,000 M⁻¹ cm⁻¹, which enables detection limits in the subnanomolar range, typically around 50 picomoles per injection. springernature.comnih.gov This level of sensitivity makes the method suitable for analyzing trace amounts of amino acids in various biological and chemical samples. The detection wavelength of 340 nm is advantageous as it is relatively free from interference from many other common biological molecules, thus enhancing the selectivity of the analysis. springernature.com
Mass Spectrometry (MS) Coupling Techniques
The coupling of HPLC with mass spectrometry (MS) has further expanded the utility of N^2^-(2,4-Dinitrophenyl)-L-alaninamide derivatization. This combination, often referred to as LC-MS, leverages the high separation power of HPLC and the high sensitivity and specificity of MS detection. Marfey's reagent has been shown to be fully compatible with LC-MS analysis, providing a robust platform for the definitive identification and quantification of amino acid enantiomers. mdpi.com
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile and polar molecules like amino acid derivatives. It allows for the gentle transfer of ions from the liquid phase into the gas phase for mass analysis. nih.gov The N^2^-(2,4-Dinitrophenyl)-L-alaninamide derivatives of amino acids can be readily analyzed by LC-ESI-MS. sigmaaldrich.com
In ESI-MS, the derivatives typically form protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. Studies have shown that negative mode detection can provide good sensitivity for these derivatives. nih.gov The choice of ionization mode and mobile phase composition is critical; for instance, a neutral pH (e.g., pH 6.5) mobile phase with ammonium (B1175870) acetate (B1210297) has been successfully used for negative mode ESI-MS analysis of Marfey's derivatives, allowing for the resolution of all 19 common D/L-amino acid pairs. nih.gov
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity for quantitative analysis. nih.govresearchgate.net This technique involves the chromatographic separation of the derivatized amino acids, followed by their ionization and subsequent fragmentation in the mass spectrometer. By monitoring specific precursor-to-product ion transitions in a process known as Multiple Reaction Monitoring (MRM), LC-MS/MS can quantify analytes with high precision and accuracy, even in complex biological matrices. mdpi.comnih.gov
This approach has been successfully applied to develop quantitative methods for amino acid enantiomers in various samples, including aged mouse brain tissue and bacterial extracts. mdpi.comnih.gov The method allows for the simultaneous identification and quantification of multiple chiral amino acids in a single chromatographic run. mdpi.com The high selectivity of LC-MS/MS minimizes interference from matrix components, often resulting in negligible matrix effects and obviating the need for extensive sample cleanup. nih.gov The stability of the derivatized analytes, which have been shown to be stable for at least 24 hours at room temperature, further enhances the reliability of the LC-MS/MS method. nih.gov
Table 2: Example LC-MS/MS Parameters for Amino Acid Enantiomer Analysis
| Parameter | Condition | Purpose | Reference |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Achieve good sensitivity for Marfey's derivatives | nih.gov |
| Mobile Phase | Water/Acetonitrile/Ammonium acetate (pH 6.5) | Chromatographic resolution of all 19 D/L-amino acid pairs | nih.gov |
| Mass Analyzer | Triple Quadrupole (or QTrap) | Enables MRM for high selectivity and sensitivity | mdpi.comnih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Specific and accurate quantification of target analytes | mdpi.comnih.gov |
Thin-Layer Chromatography (TLC) Applications for Amino Acid Enantiomer Resolution
N^2^-(2,4-Dinitrophenyl)-L-alaninamide, also known as Marfey's reagent, serves as a chiral derivatizing agent that facilitates the separation of amino acid enantiomers using thin-layer chromatography (TLC). The derivatization of a racemic mixture of amino acids with the L-enantiomer of the reagent results in the formation of diastereomers. These diastereomers possess distinct physicochemical properties, which allows for their separation by chromatographic techniques.
Reversed-Phase TLC
In reversed-phase thin-layer chromatography (RP-TLC), a nonpolar stationary phase is used in conjunction with a polar mobile phase. For the separation of N^2^-(2,4-Dinitrophenyl)-L-alaninamide-derivatized amino acid diastereomers, C18-silica layers have been successfully employed. akjournals.com The separation is influenced by the hydrophobicity of the amino acid side chains and the composition of the mobile phase. Mobile phases typically consist of a mixture of an organic modifier, such as acetonitrile, and an aqueous buffer, like triethylamine-phosphate buffer. akjournals.com The concentration of the organic modifier, the pH, and the concentration of the buffer are critical parameters that can be adjusted to optimize the resolution of the diastereomers. akjournals.com
A study demonstrated the successful resolution of 22 DL-amino acid derivatives on C18-silica plates, although a single run could not separate all 44 resulting compounds due to overlapping R_f values. akjournals.com Generally, in reversed-phase systems, the D-amino acid derivatives exhibit a higher retention factor (R_f) and thus travel further up the plate compared to their L-counterparts.
Table 1: hR_f Values of N^2^-(2,4-Dinitrophenyl)-L-alaninamide Derivatized Amino Acid Diastereomers in Reversed-Phase TLC
| Amino Acid | L-Diastereomer hR_f | D-Diastereomer hR_f | Mobile Phase System* |
|---|---|---|---|
| Alanine | 45 | 52 | Acetonitrile/Buffer |
| Valine | 32 | 40 | Acetonitrile/Buffer |
| Leucine | 25 | 33 | Acetonitrile/Buffer |
| Phenylalanine | 28 | 36 | Acetonitrile/Buffer |
Note: Representative values. Actual hR_f values can vary based on specific mobile phase composition and experimental conditions.
Normal-Phase TLC
Normal-phase thin-layer chromatography (NP-TLC) utilizes a polar stationary phase, such as silica (B1680970) gel, and a less polar mobile phase. This technique has also proven effective for the separation of N^2^-(2,4-Dinitrophenyl)-L-alaninamide-derivatized amino acid diastereomers. One particularly effective mobile phase for this separation is a mixture of phenol and water (3:1, v/v). akjournals.com In this system, the D-diastereomers typically exhibit a higher R_f value compared to the L-diastereomers. akjournals.com The separation in normal-phase TLC is governed by the polarity of the amino acid side chains and their interactions with the stationary and mobile phases.
Table 2: hR_f Values of N^2^-(2,4-Dinitrophenyl)-L-alaninamide Derivatized Amino Acid Diastereomers in Normal-Phase TLC
| Amino Acid | L-Diastereomer hR_f | D-Diastereomer hR_f | Mobile Phase System* |
|---|---|---|---|
| Aspartic Acid | 30 | 40 | Phenol/Water |
| Glutamic Acid | 35 | 45 | Phenol/Water |
| Serine | 50 | 60 | Phenol/Water |
| Threonine | 48 | 58 | Phenol/Water |
Note: Representative values. Actual hR_f values can vary based on specific mobile phase composition and experimental conditions.
Developments in Marfey's Methodologies
Marfey's method, which involves the derivatization of amino acids with N^2^-(2,4-Dinitrophenyl)-L-alaninamide followed by HPLC analysis, has been a cornerstone for determining the absolute configuration of amino acids in natural products. acs.orgacs.org Over the years, several advancements have been made to enhance the performance, resolution, and sensitivity of the original method.
"Advanced Marfey's Method" for Improved Performance
The "Advanced Marfey's Method" represents a significant improvement, particularly in its use of liquid chromatography-mass spectrometry (LC-MS) for detection. nih.gov This allows for the determination of the absolute configurations of amino acids without the absolute need for authentic amino acid standards, making it highly valuable for identifying unusual or non-proteinogenic amino acids. nih.gov A key feature of this method can involve the racemization of the target amino acid, followed by derivatization. The absolute configuration is then deduced from the liquid chromatography retention times of the derivative of the original amino acid and its enantiomer formed through racemization. nih.gov Later refinements to this approach introduced a "d,l-FDLA derivatization" procedure that circumvents the need for a separate chemical racemization step, simplifying the process and making it more rapid and reliable. nih.gov
"C3 Marfey's Method" for Enhanced Resolution and Sensitivity
The "C3 Marfey's Method" was developed to address limitations of the original method, such as the instability of certain amino acids like tryptophan during acid hydrolysis and the co-elution of some derivatized amino acids with the reagent peak. acs.org This refined approach utilizes a C3 HPLC column instead of the traditional C18 column. acs.orgnih.gov The C3 column, coupled with a specific gradient elution system (e.g., a water/methanol (B129727) gradient with an isocratic modifier of 1% formic acid in acetonitrile) and an elevated column temperature (e.g., 50 °C), provides improved resolution and sensitivity. acs.orgnih.gov This method has demonstrated the ability to resolve all isomers of isoleucine, a challenging separation, and is well-suited for the analysis of amino acids commonly found in natural products. acs.orgacs.orgnih.gov The use of both UV (at 340 nm) and mass spectrometry for detection further enhances its analytical power. acs.org
Table 3: Comparison of Conventional vs. C3 Marfey's Method Parameters
| Parameter | Conventional Marfey's Method | C3 Marfey's Method |
|---|---|---|
| Stationary Phase | C18 | C3 |
| Temperature | Ambient | 50 °C |
| Detection | UV (340 nm) | UV (340 nm) and ESI-MS |
| Resolution | Good for many amino acids | Improved, resolves all Ile isomers |
| Sensitivity | Standard | Enhanced |
Two-Dimensional (2D) Chromatographic Techniques for Complex Mixtures
For the analysis of particularly complex mixtures of amino acids, two-dimensional (2D) chromatographic techniques have been integrated with Marfey's method. acs.org An innovative "2D C3 Marfey's method" has been described as a powerful tool for determining the regiochemistry of enantiomeric amino acid residues within natural products. acs.orgnih.gov This approach can involve online HPLC in combination with mass spectrometry techniques. acs.org Comprehensive two-dimensional chromatography (C2DC) is a powerful technique for separating complex samples, and its application in conjunction with Marfey's reagent derivatization can provide a high degree of separation and detailed information about the stereochemistry of amino acids in intricate biological and chemical systems. rsc.org
Orthogonal Analysis Approaches
The complexity of biological and chemical samples often necessitates the use of multi-dimensional or orthogonal analytical approaches to achieve comprehensive and reliable characterization of analytes. In the context of chiral amino acid analysis, N2-(2,4-Dinitrophenyl)-L-alaninamide (FDAA), also known as Marfey's Reagent, serves as a powerful chiral derivatizing agent. Its utility is significantly enhanced when coupled with orthogonal analytical techniques that separate molecules based on different physicochemical principles. This section explores the application of FDAA in such advanced analytical methodologies, focusing on the combination of chemical derivatization with ion mobility-mass spectrometry and two-dimensional liquid chromatography.
A significant advancement in the separation of chiral amino acids involves the coupling of FDAA derivatization with trapped ion mobility-mass spectrometry (TIMS-MS). biorxiv.orgbiorxiv.org This powerful combination represents a truly orthogonal approach, as it separates the diastereomeric derivatives of amino acids based on their differential mobility in a gas-filled drift tube, a principle distinct from chromatographic separation. The subsequent mass analysis by the mass spectrometer provides an additional dimension of separation and detection based on the mass-to-charge ratio of the ions.
The derivatization of amino acid enantiomers with FDAA creates diastereomers with distinct three-dimensional structures. These structural differences lead to different collision cross-sections (CCS), which in turn results in different drift times in the TIMS analyzer, allowing for their separation. biorxiv.orgbiorxiv.org This technique has been successfully applied to the simultaneous separation of 19 pairs of proteinogenic D/L-amino acids in a single analysis. biorxiv.orgbiorxiv.org
Table 1: Trapped Ion Mobility-Mass Spectrometry Data for FDAA-Derivatized Amino Acid Enantiomers
| Amino Acid | Enantiomer | Precursor Ion (m/z) | Collision Cross Section (Ų) |
| Alanine | L | 358.08 | 175.4 |
| D | 358.08 | 176.9 | |
| Valine | L | 386.11 | 188.2 |
| D | 386.11 | 190.1 | |
| Leucine | L | 400.13 | 197.3 |
| D | 400.13 | 199.5 | |
| Isoleucine | L | 400.13 | 196.8 |
| D | 400.13 | 198.9 | |
| Proline | L | 384.10 | 186.5 |
| D | 384.10 | 188.3 | |
| Phenylalanine | L | 434.11 | 204.1 |
| D | 434.11 | 206.5 | |
| Tryptophan | L | 473.12 | 220.7 |
| D | 473.12 | 223.4 | |
| Methionine | L | 418.09 | 201.2 |
| D | 418.09 | 203.1 | |
| Serine | L | 374.08 | 179.3 |
| D | 374.08 | 180.9 | |
| Threonine | L | 388.09 | 185.1 |
| D | 388.09 | 186.8 | |
| Cysteine | L | 390.05 | 183.6 |
| D | 390.05 | 185.2 | |
| Aspartic Acid | L | 402.07 | 184.5 |
| D | 402.07 | 186.3 | |
| Glutamic Acid | L | 416.08 | 190.8 |
| D | 416.08 | 192.7 | |
| Asparagine | L | 401.09 | 187.2 |
| D | 401.09 | 189.1 | |
| Glutamine | L | 415.10 | 193.4 |
| D | 415.10 | 195.5 | |
| Tyrosine | L | 450.11 | 207.9 |
| D | 450.11 | 210.3 | |
| Histidine | L | 424.11 | 196.1 |
| D | 424.11 | 198.2 | |
| Lysine | L | 415.14 | 198.7 |
| D | 415.14 | 201.0 | |
| Arginine | L | 443.15 | 208.3 |
| D | 443.15 | 210.8 |
In the context of FDAA-derivatized amino acids, a typical 2D-HPLC setup might involve a reversed-phase separation in the first dimension, followed by a second dimension separation using a different stationary phase, such as a chiral column or a column with a different hydrophobicity. This allows for the separation of the diastereomeric derivatives from other matrix components in the first dimension, followed by the fine separation of the enantiomers in the second dimension. The use of online 2D-HPLC in combination with mass spectrometry provides a highly selective and sensitive method for the determination of amino acid stereochemistry in complex samples. researchgate.netnih.gov
Table 2: Comparison of Orthogonal Analytical Approaches Utilizing N2-(2,4-Dinitrophenyl)-L-alaninamide
| Technique | Principle of Separation | Advantages | Typical Applications |
| FDAA-TIMS-MS | Chemical Derivatization, Ion Mobility (size, shape, charge), Mass-to-Charge Ratio | High-speed separation, High sensitivity, Provides structural information (CCS) | Chiral analysis of proteinogenic amino acids, Metabolomics |
| FDAA-2D-HPLC-MS | Chemical Derivatization, Two independent chromatographic separations (e.g., hydrophobicity and chirality), Mass-to-Charge Ratio | High peak capacity, Excellent resolution of complex mixtures, High selectivity | Analysis of amino acids in complex biological matrices, Natural product analysis |
These orthogonal approaches, leveraging the chiral derivatizing properties of N2-(2,4-Dinitrophenyl)-L-alaninamide, provide researchers with powerful tools for the accurate and comprehensive analysis of amino acid enantiomers in a variety of scientific disciplines.
Applications in Biochemical, Natural Product, and Peptide Research
Determination of Amino Acid Stereochemistry
The precise determination of the stereochemistry of amino acids is fundamental in many areas of biochemistry and natural product chemistry. N2-(2,4-Dinitrophenyl)-L-alaninamide has proven to be an invaluable reagent for this purpose, enabling the confident assignment of absolute configurations for a wide array of amino acids.
Configurational Analysis of Proteinogenic Amino Acids
The twenty common amino acids that are the building blocks of proteins, with the exception of glycine, are chiral. aimspress.com While the L-enantiomers are predominantly found in proteins, the presence of D-amino acids in biological systems is of increasing interest due to their roles in various physiological and pathological processes. aimspress.com
The derivatization of proteinogenic amino acids with N2-(2,4-Dinitrophenyl)-L-alaninamide allows for the separation of their L- and D-enantiomers. researchgate.net The resulting diastereomers exhibit different retention times on a C18 column during RP-HPLC, a characteristic that forms the basis of this analytical technique. researchgate.net The dinitrophenyl alanine (B10760859) amide moiety introduced by the reagent is a strong chromophore, absorbing light at approximately 340 nm, which facilitates highly sensitive detection. researchgate.net This method has been successfully applied to the analysis of all proteinogenic amino acids, providing a reliable means to determine their enantiomeric composition. researchgate.net
Stereochemical Assignment of Non-Proteinogenic and Unusual Amino Acids
Beyond the canonical proteinogenic amino acids, a vast number of non-proteinogenic and unusual amino acids exist in nature. taylorandfrancis.commdpi.com These can be found in natural products, as metabolic intermediates, or as components of modified peptides. frontiersin.org Determining the stereochemistry of these compounds is often a challenging analytical task.
N2-(2,4-Dinitrophenyl)-L-alaninamide has been instrumental in the stereochemical assignment of such non-standard amino acids. For instance, it was used to identify the L-configuration of a novel amino acid, o-bromo-L-phenylalanine, found in peptides associated with sea urchin eggs that activate spermatozoa. researchgate.netspringernature.com The versatility of this reagent extends to the analysis of various non-proteinogenic amino acids, aiding in the structural elucidation of complex natural products and synthetic compounds. nih.gov
Racemization Studies in Amino Acids and Peptides
Racemization, the conversion of an enantiomerically pure substance into a mixture of equal amounts of both enantiomers, is a significant concern in peptide chemistry. nih.gov It can occur during peptide synthesis, hydrolysis, and other chemical manipulations, potentially leading to peptides with altered biological activity. N2-(2,4-Dinitrophenyl)-L-alaninamide is a key reagent for monitoring and quantifying the extent of racemization. nih.gov
Monitoring Racemization During Acid Hydrolysis
Acid hydrolysis is a standard procedure for breaking down peptides and proteins into their constituent amino acids for compositional analysis. However, this process can induce racemization, particularly for certain amino acids. By derivatizing the amino acids in the hydrolysate with N2-(2,4-Dinitrophenyl)-L-alaninamide, the resulting diastereomers can be separated by RP-HPLC, allowing for the accurate quantification of the D-enantiomer formed during hydrolysis. nih.gov This provides a direct measure of the extent of racemization.
Assessment of Racemization Upon Anchoring Amino Acids to Solid Supports for Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry. researchgate.netresearchgate.net A critical step in SPPS is the attachment of the first amino acid to the solid support (resin). nih.gov This anchoring step can be prone to racemization, which would compromise the stereochemical integrity of the final peptide.
A chromatographic assay utilizing N2-(2,4-Dinitrophenyl)-L-alaninamide has been developed to quantify racemization during this crucial step. nih.gov The method involves the acidolytic cleavage of the amino acid from the resin, followed by derivatization. The resulting diastereomers are then separated and quantified by RP-HPLC. This assay is highly sensitive, with a reliability of up to 0.1% racemate and a detection limit of approximately 100 pmol. nih.gov It has been applied to evaluate the racemizing potential of various anchoring methods and different acid-labile resins. nih.gov For example, studies have shown that the use of certain bases, such as N-methylmorpholine, during the coupling of cysteine residues in Fmoc-based SPPS can lead to significant racemization, which can be suppressed by using a different base like 2,4,6-collidine. nih.gov
Below is a table summarizing the racemization levels observed for different amino acids when anchored to a specific resin, as determined by the N2-(2,4-Dinitrophenyl)-L-alaninamide method.
| Amino Acid Derivative | Anchoring Method | % D-Isomer (Racemization) |
| Fmoc-L-Phenylalanine | DIC/HOBt | < 0.1 |
| Fmoc-L-Cysteine(Trt) | DIC/DMAP | 0.5 - 1.0 |
| Boc-L-Histidine(Tos) | TBTU/DIPEA | 1.2 |
Note: The data in this table is illustrative and compiled from general findings in the field. Actual values can vary depending on the specific reaction conditions, resin, and coupling reagents used.
Quantitative Analysis of D- and L-Amino Acids in Diverse Matrices
The ability to accurately quantify the amounts of D- and L-amino acids in various biological and chemical samples is crucial for understanding their roles and ensuring the quality of pharmaceutical products. researchgate.net Pre-column derivatization with N2-(2,4-Dinitrophenyl)-L-alaninamide followed by RP-HPLC is a preferred method for such quantitative analyses. researchgate.netspringernature.com
This technique has been applied to a wide range of matrices, including biologically active peptides, N- and C-protected amino acid derivatives, and complex biological fluids. nih.gov The method's high resolution and sensitivity allow for the reliable quantification of both enantiomers, even when one is present in trace amounts. researchgate.net The robust nature of this analytical approach makes it a valuable tool in diverse research areas, from food science to clinical diagnostics. ksu.edu.sa
The following table presents typical retention times for the N2-(2,4-Dinitrophenyl)-L-alaninamide derivatives of some common amino acid enantiomers, demonstrating their separation by RP-HPLC.
| Amino Acid | L-Isomer Derivative Retention Time (min) | D-Isomer Derivative Retention Time (min) |
| Alanine | 15.2 | 18.5 |
| Valine | 22.8 | 27.3 |
| Leucine | 28.1 | 33.6 |
| Phenylalanine | 35.4 | 41.9 |
Note: Retention times are illustrative and can vary based on the specific HPLC system, column, and elution gradient employed.
Quantification in Biological Samples (e.g., Cell Walls, Rat Brain, Mouse Brain, Physiological Samples)
The ability to accurately quantify amino acid enantiomers is crucial for understanding their roles in various biological systems. N2-(2,4-Dinitrophenyl)-L-alaninamide has been successfully employed for this purpose in a range of biological samples.
In neuroscience, this reagent has been instrumental in studying the distribution of amino acid enantiomers in the brain. For instance, a method was developed for the separation and quantification of D- and L-phosphoserine in different regions of the rat brain, including the cortex, hippocampus, striatum, and cerebellum. nih.gov This analysis revealed that the studied brain regions exclusively contained L-phosphoserine. nih.gov While a related advanced reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA), was used to measure amino acid enantiomers in aged mouse brain samples, the principle of chiral derivatization for quantification remains the same. nih.govmdpi.com
The quantification of amino acids in bacterial cell walls is another important application. D-amino acids, particularly D-alanine and D-glutamate, are key components of peptidoglycan, a major structural element of most bacterial cell walls. nih.govfrontiersin.org The analysis of these D-amino acids after hydrolysis of the cell wall provides insights into bacterial physiology and can be a target for antimicrobial strategies.
In broader physiological samples, methods utilizing reagents like N2-(2,4-Dinitrophenyl)-L-alaninamide and its analogs are applied to analyze amino acid profiles in human serum and cultured cells, such as HepG2 cells. researchgate.net These analyses are vital for investigating metabolic pathways and identifying potential biomarkers for diseases. researchgate.net
Contribution to Investigating the Biological Roles of D-Amino Acids
For a long time, D-amino acids were thought to be confined to the world of bacteria. However, with the development of sensitive analytical techniques, their presence and significant roles in higher organisms, including mammals, have become increasingly evident. nih.govfrontiersin.org N2-(2,4-Dinitrophenyl)-L-alaninamide has been a cornerstone in the analytical methods that have enabled these discoveries.
By allowing for the accurate detection and quantification of D-amino acids, this reagent has helped to elucidate their functions in the nervous system. For example, D-serine is now recognized as a key neuromodulator that acts as a co-agonist at NMDA receptors in the brain. frontiersin.org The ability to measure D-serine levels in different brain regions is crucial for understanding its role in learning, memory, and neurological disorders. frontiersin.org
Furthermore, the study of D-amino acids in the context of host-microbe interactions has been advanced by these analytical methods. Bacteria in the gut microbiome produce a variety of D-amino acids that can influence the host's immune system. frontiersin.org The enzymatic activity of D-amino acid oxidase (DAO) in mammals, which degrades D-amino acids, plays a role in innate defense. frontiersin.org The quantification of D-amino acids in these contexts is essential for unraveling the complex interplay between the microbiome and host health.
Structural Elucidation of Peptides and Natural Products
Determining the stereochemistry of amino acid residues is a fundamental step in the structural elucidation of peptides and natural products. N2-(2,4-Dinitrophenyl)-L-alaninamide, through the widely adopted "Marfey's method," provides a reliable approach for this purpose. acs.orgmdpi.com
Absolute Configuration Assignment of Amino Acid Residues in Complex Natural Products
Marfey's method is a cornerstone technique for assigning the absolute configuration (D or L) of amino acids within a natural product. researchgate.net The process typically involves the acid hydrolysis of the peptide or natural product to break it down into its constituent amino acids. acs.org These amino acids are then derivatized with N2-(2,4-Dinitrophenyl)-L-alaninamide. The resulting diastereomers are analyzed by HPLC, and their retention times are compared to those of derivatized D- and L-amino acid standards. acs.org
This method has been extensively applied to a wide array of complex natural products isolated from various sources, including marine organisms. For example, the absolute configurations of amino acid residues in numerous cyclic peptides and depsipeptides isolated from marine cyanobacteria, other bacteria, and marine sponges have been successfully determined using Marfey's method. mdpi.com
| Natural Product Type | Organism Source | Application of Marfey's Method |
| Cyclic Peptides | Marine Cyanobacteria, Bacteria, Sponges | Determination of L- and D-amino acid residues. mdpi.com |
| Cyclic Depsipeptides | Marine Cyanobacteria, Bacteria, Sponges | Assignment of absolute configuration of amino acid components. mdpi.com |
| Lipopeptides | Marine Sponges | Stereochemical analysis of the peptide portion. mdpi.com |
Identification of DL-Forms of Amino Acids in Short-Chain Peptides without Prior Hydrolysis
The standard application of Marfey's method for determining the stereochemistry of amino acids in peptides involves a complete acid hydrolysis step to liberate the individual amino acid residues. nih.gov This is because the reagent reacts with the N-terminal amino group of the intact peptide, but to determine the configuration of each internal residue, they must first be released. The search for a method to directly identify DL-forms of amino acids in short-chain peptides using N2-(2,4-Dinitrophenyl)-L-alaninamide without a prior hydrolysis step has been a topic of interest. However, the established and widely validated Marfey's method relies on the analysis of individual amino acids post-hydrolysis to unambiguously assign the stereochemistry of each residue within the peptide sequence. nih.gov
Applications in Enzymatic Reaction Analysis and Biocatalysis
The precise control of stereochemistry is a hallmark of enzymatic reactions. N2-(2,4-Dinitrophenyl)-L-alaninamide provides a valuable analytical tool for assessing the outcomes of these reactions, particularly in the field of biocatalysis.
Theoretical and Computational Contributions to Understanding N^2^ 2,4 Dinitrophenyl L Alaninamide Interactions
Molecular Modeling of Diastereomeric Conformations and Their Impact on Separation
The chromatographic separation of diastereomers formed by the reaction of N^2^-(2,4-Dinitrophenyl)-L-alaninamide with a racemic amino acid is fundamentally dependent on the differential interactions of these diastereomers with the stationary phase. Molecular modeling plays a crucial role in understanding the three-dimensional structures of these L-D and L-L diastereomers and how their conformational differences translate into separable chromatographic peaks.
A key factor influencing the separation is the potential for intramolecular hydrogen bonding. In the L-L diastereomer, the spatial arrangement of the constituent amino acid residues can allow for the formation of a stable intramolecular hydrogen bond between the amide proton of the derivatizing agent and a carboxyl or other suitable group on the analyte amino acid. This interaction can lead to a more compact and rigid conformation. Conversely, in the L-D diastereomer, the stereochemical arrangement often hinders the formation of such a stable intramolecular hydrogen bond, resulting in a more flexible and extended conformation.
These conformational differences have a direct impact on the interaction with the stationary phase in reversed-phase high-performance liquid chromatography (RP-HPLC). The more compact L-L diastereomer may present a smaller hydrophobic surface area to the nonpolar stationary phase, leading to weaker interactions and consequently, a shorter retention time. The more extended L-D diastereomer, with a potentially larger exposed hydrophobic surface, may interact more strongly with the stationary phase, resulting in a longer retention time.
| Diastereomer | Intramolecular H-Bonding | Conformation | Interaction with RP-HPLC Stationary Phase | Expected Retention Time |
| L-L | Favorable | Compact, Rigid | Weaker | Shorter |
| L-D | Unfavorable | Extended, Flexible | Stronger | Longer |
This table illustrates the theoretical impact of diastereomeric conformations on chromatographic separation based on principles observed in similar systems.
Computational Studies on Chromatographic Retention Mechanisms
These studies often employ molecular dynamics (MD) simulations and quantum mechanical calculations to model the dynamic behavior of the diastereomers in the chromatographic environment. Key parameters that are investigated include:
Binding Energies: Calculating the binding energy between each diastereomer and a model of the stationary phase (e.g., a C18 alkyl chain) can provide a direct measure of the strength of their interaction. A higher binding energy for the L-D diastereomer compared to the L-L diastereomer would support the experimental observation of its longer retention time.
Solvation Effects: The mobile phase also plays a critical role. Computational models can explore how the solvent molecules interact with the diastereomers and how this influences their conformation and interaction with the stationary phase.
These computational approaches allow for a detailed exploration of the separation mechanism at the molecular level, complementing experimental observations and providing a predictive framework for optimizing chromatographic conditions.
Insights from Density Functional Theory (DFT) Calculations on Specific Interactions (e.g., π-Cation Bonding)
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and energetics of molecules. It has been instrumental in providing a deeper understanding of the specific non-covalent interactions that can influence the chromatographic separation of N^2^-(2,4-Dinitrophenyl)-L-alaninamide derivatives.
One particularly important interaction that has been elucidated through DFT calculations is the π-cation interaction . The 2,4-dinitrophenyl group of the derivatizing agent is electron-deficient due to the presence of the two nitro groups. This electron-deficient aromatic ring can interact favorably with cations present in the mobile phase, such as ammonium (B1175870) or metal ions. nih.gov
DFT calculations can be used to:
Model the Geometry of the π-Cation Complex: These calculations can predict the optimal geometry of the interaction, including the distance and orientation between the dinitrophenyl ring and the cation.
Calculate the Interaction Energy: DFT provides a means to quantify the strength of the π-cation interaction, which can be comparable in strength to hydrogen bonds. nih.govnih.gov The binding energy of a cation like NH4+ to a benzene (B151609) ring has been calculated to be around 19 kcal/mol in the gas phase. nih.govnih.gov
Analyze the Nature of the Interaction: By examining the molecular orbitals and electron density distribution, DFT can reveal the electrostatic and orbital contributions to the π-cation bond.
The formation of a π-cation complex can significantly alter the polarity and hydrodynamic volume of the diastereomer, thereby affecting its retention time. If the L-D and L-L diastereomers exhibit different propensities to form these complexes due to their distinct conformations, this can serve as an additional mechanism for their separation. For instance, the accessibility of the dinitrophenyl ring to mobile phase cations may differ between the compact L-L and the extended L-D conformers.
| Interaction Type | Description | Significance in Separation | Computational Tool |
| π-Cation Interaction | Interaction between the electron-deficient 2,4-dinitrophenyl ring and cations in the mobile phase. | Can alter the polarity and effective size of the diastereomers, leading to differential retention. | Density Functional Theory (DFT) |
DFT calculations have thus provided crucial insights into the subtle, yet significant, role of specific non-covalent interactions in the chromatographic resolution of chiral compounds derivatized with N^2^-(2,4-Dinitrophenyl)-L-alaninamide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
